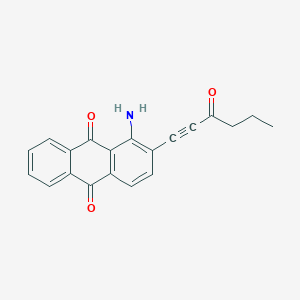
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of anthracene-based derivatives often involves cross-coupling reactions. For instance, the Suzuki or Sonogashira cross-coupling reactions are commonly used to introduce various substituents at the 9 and 10 positions of the anthracene core . These reactions typically require palladium catalysts and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of anthracene derivatives can involve gas-phase oxidation or liquid-phase oxidation methods. In the gas-phase method, anthracene is vaporized and mixed with air, then oxidized in the presence of a vanadium pentoxide catalyst at around 389°C . The liquid-phase method involves dissolving anthracene in a solvent like trichlorobenzene, followed by oxidation with nitric acid at controlled temperatures .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit key enzymes involved in cellular processes, contributing to its potential anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission with a high quantum yield.
Propiedades
Número CAS |
159971-58-1 |
|---|---|
Fórmula molecular |
C20H15NO3 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
1-amino-2-(3-oxohex-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H15NO3/c1-2-5-13(22)10-8-12-9-11-16-17(18(12)21)20(24)15-7-4-3-6-14(15)19(16)23/h3-4,6-7,9,11H,2,5,21H2,1H3 |
Clave InChI |
KFRODYRHFGPJMV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C#CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


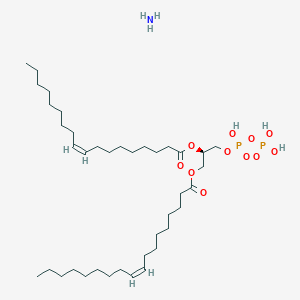
![5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)
![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)
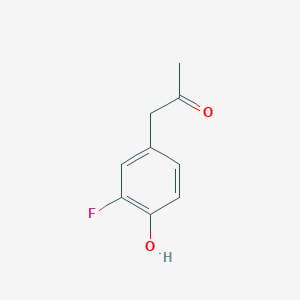
![7-Bromobenzo[b]thiophen-3-amine](/img/structure/B13142692.png)
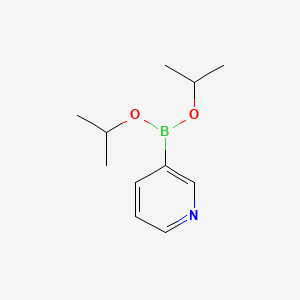
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)
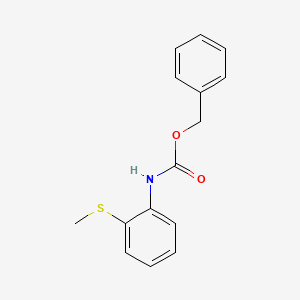
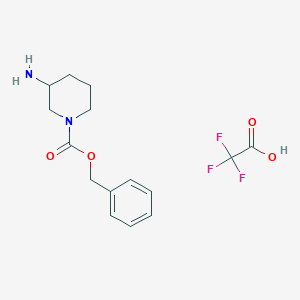
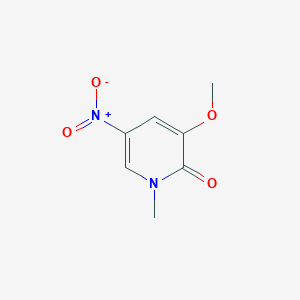
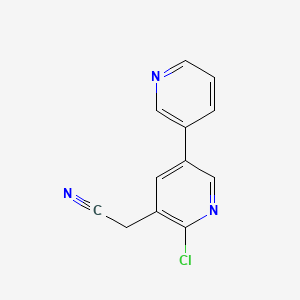
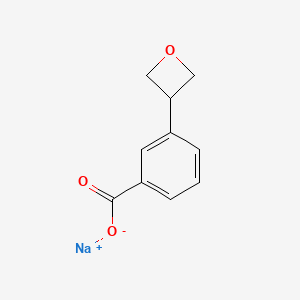
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)

